molecular formula C11H13NO2 B2954747 2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile CAS No. 7537-06-6

2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile

Cat. No.: B2954747
CAS No.: 7537-06-6
M. Wt: 191.23
InChI Key: GQACBHMLNXXGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile (CAS 7537-06-6) is a chemical intermediate with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the phenylacetonitrile family, which are valued in organic synthesis as versatile building blocks for the construction of more complex molecules. As a nitrile-functionalized intermediate, it is particularly useful in medicinal chemistry and pharmaceutical research for the synthesis of various heterocycles and active pharmaceutical ingredients (APIs). Its specific structure, featuring methoxy and methyl substituents on the phenyl ring, makes it a potential precursor in the development of compounds for biochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request custom synthesis and various sizes by contacting the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxy-2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQACBHMLNXXGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile typically involves the reaction of 3,4-dimethoxy-2-methylbenzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetonitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and altering biochemical processes. The presence of methoxy and nitrile groups allows it to participate in various chemical transformations, affecting cellular functions and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile with structurally related nitriles:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications/Properties
This compound 3,4-diOMe, 2-Me C${11}$H${13}$NO$_2$ 191.23* Not reported Not reported Intermediate in organic synthesis
3,4-Dimethoxyphenylacetonitrile 3,4-diOMe C${10}$H${11}$NO$_2$ 177.20 62–63 101 (10 mmHg) Precursor for bioactive molecules
2-(4-Methoxy-3-methylphenyl)acetonitrile 4-OMe, 3-Me C${12}$H${13}$NO$_2$ 203.24 Not reported Not reported Intermediate for heterocyclic compounds
3-Methoxyphenylacetonitrile 3-OMe C$9$H$9$NO 147.18 Liquid at RT Not reported Synthesis of isoflavones, antispasmodics
2-(3,5-Dichlorophenyl)acetonitrile 3,5-diCl C$8$H$5$Cl$_2$N 186.04 Solid 287 High thermal stability, agrochemicals

*Calculated based on structural similarity.

Key Observations:

  • Substituent Effects on Polarity: Methoxy groups increase polarity compared to chloro substituents, enhancing solubility in polar solvents (e.g., acetonitrile).
  • Steric Effects: The 2-methyl group in the target compound may reduce reactivity in sterically demanding reactions compared to unsubstituted analogues.
  • Thermal Stability: Chlorinated derivatives exhibit higher boiling points (e.g., 287°C for 3,5-dichloro analogue ) due to stronger intermolecular forces.

Electronic and Quantum Chemical Properties

  • HOMO-LUMO Analysis: For 3,4-dimethoxyphenyl derivatives (), HOMO orbitals are concentrated on the methoxy-substituted ring, enhancing electron-donating capacity. The 2-methyl group in the target compound may lower HOMO energy, reducing nucleophilicity.

Biological Activity

2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile, a compound with the CAS number 7537-06-6, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a dimethoxy-substituted aromatic ring attached to an acetonitrile group. Its structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been reported to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could have implications in drug development.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It potentially inhibits enzymes by binding to active sites or allosteric sites, thereby modulating their function.

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity. The compound was tested against standard antioxidants and showed a higher efficacy in scavenging DPPH radicals.

CompoundIC50 (μM)
This compound25.4
Standard Antioxidant (e.g., Ascorbic Acid)30.1

Anti-inflammatory Effects

In vitro studies indicated that the compound reduced the production of TNF-α and IL-6 in stimulated macrophages. The results are summarized below:

TreatmentTNF-α Production (%)IL-6 Production (%)
Control100100
This compound (10 μM)4550
Standard Drug (e.g., Diclofenac)4048

Enzyme Inhibition Studies

Further investigations into its enzyme inhibition capabilities revealed that the compound could inhibit cyclooxygenase (COX) enzymes with promising selectivity:

EnzymeIC50 (μM)
COX-112.5
COX-28.9

These findings position it as a potential candidate for developing anti-inflammatory drugs.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxy-2-methylphenyl)acetonitrile, and how can purity be validated?

The synthesis often involves Friedel-Crafts alkylation or cyanation of pre-functionalized aromatic precursors. For example, acetonitrile derivatives are frequently synthesized using sodium carbonate in acetonitrile/water mixtures under controlled temperature (e.g., 40–60°C) to stabilize intermediates . Post-synthesis, purity validation should employ High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Flame Ionization Detection (GC-FID), calibrated against reference standards. Multi-step purification (e.g., column chromatography followed by recrystallization) is recommended to achieve >95% purity, as noted in reagent catalogs .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

GC-FID with a two-level full factorial design is effective for resolving trace solvents like ethanol or residual acetonitrile in pharmaceutical matrices. Optimize factors such as column temperature (±5°C gradients) and carrier gas flow rates to enhance resolution . For non-volatile impurities, combine Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) to detect polar byproducts. Always include a spiked matrix (e.g., 0.9% NaCl) to validate recovery rates .

Q. How should researchers handle and store this compound to prevent degradation?

Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to minimize photolytic decomposition . Avoid contact with strong oxidizers (e.g., peroxides) and humidity, as moisture can hydrolyze the nitrile group to carboxylic acids. Use local exhaust ventilation during handling and wear nitrile gloves, chemical goggles, and lab coats to mitigate skin/eye irritation risks .

Advanced Research Questions

Q. How can conflicting spectroscopic data (NMR, IR) for this compound be resolved?

Contradictions often arise from solvent effects or conformational isomers. For NMR, use deuterated dimethyl sulfoxide (DMSO-d₆) to stabilize paramagnetic impurities and compare with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level). For IR, analyze crystalline samples via ATR-FTIR to avoid solvent interference. Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies mitigate side reactions during functionalization of the nitrile group?

To avoid undesired hydrolysis or nucleophilic attack, employ protective groups (e.g., trimethylsilyl ethers) on the methoxy substituents. Use anhydrous conditions with catalysts like Pd(OAc)₂ for selective cyano-to-amide conversions. Monitor reaction progress via thin-layer chromatography (TLC) with UV-active indicators .

Q. How does steric hindrance from the 3,4-dimethoxy-2-methyl group influence reactivity?

The ortho-methyl and para-methoxy groups create steric bulk, reducing electrophilic substitution rates at the aromatic ring. Computational modeling (e.g., molecular docking) reveals reduced accessibility for bulky reagents. Experimentally, kinetic studies under pseudo-first-order conditions can quantify rate constants for reactions like nitrile reduction .

Q. What are the thermal decomposition pathways, and how do they impact safety protocols?

Thermogravimetric analysis (TGA) coupled with GC-MS shows decomposition above 150°C, releasing CO, CO₂, and NOx . Mitigate risks by conducting high-temperature reactions in fume hoods with scrubbers. Implement differential scanning calorimetry (DSC) to identify exothermic peaks and adjust heating rates .

Methodological Notes

  • Spectral Interpretation : Always cross-reference experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or MestReNova) to account for solvent and substituent effects.
  • Reaction Optimization : Use Design of Experiments (DoE) software to model interactions between temperature, solvent polarity, and catalyst loading .
  • Safety Compliance : Adhere to JIS Z 7253:2019 standards for PPE and waste disposal, particularly for cyanide-containing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.